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3-[(Cyclopropylamino)methyl]phenol Documentation Hub

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  • Product: 3-[(Cyclopropylamino)methyl]phenol
  • CAS: 953884-31-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[(Cyclopropylamino)methyl]phenol

An In-depth Technical Guide to the Chemical Structure and Properties of 3-[(Cyclopropylamino)methyl]phenol Abstract This technical guide provides a comprehensive analysis of 3-[(Cyclopropylamino)methyl]phenol, a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-[(Cyclopropylamino)methyl]phenol

Abstract

This technical guide provides a comprehensive analysis of 3-[(Cyclopropylamino)methyl]phenol, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines a phenol scaffold, a privileged structure in numerous pharmaceuticals, with a cyclopropylamine moiety, a group known for its distinct conformational properties and role in enzyme inhibition. While public domain data on this specific molecule is limited, this document synthesizes information from structurally related analogs and foundational chemical principles to offer insights into its physicochemical properties, plausible synthetic routes, hypothesized pharmacological profile, and robust analytical methodologies. This guide is intended for scientists and technical professionals, providing a foundational understanding and practical framework for future research and development involving this and similar compounds.

Introduction: A Confluence of Privileged Scaffolds

The field of drug discovery perpetually seeks novel molecular architectures with the potential for therapeutic intervention. The structure of 3-[(Cyclopropylamino)methyl]phenol presents a compelling convergence of two powerful chemical motifs: the phenol ring and the cyclopropylamine group.

Phenols and their ether derivatives are foundational scaffolds in medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA)[1]. Their ability to act as hydrogen bond donors and engage in aromatic interactions makes them crucial for molecular recognition at various biological targets[1][2]. From simple antiseptics to complex antibiotics and central nervous system (CNS) agents, the phenol moiety is a recurring feature in therapeutics[1][3].

Simultaneously, the cyclopropyl group has garnered immense interest due to its unique chemical and physical properties.[4] As a conformationally restricted ring system, it can orient substituents in well-defined spatial arrangements, which is highly advantageous for optimizing ligand-receptor binding. The cyclopropylamine functional group, in particular, is the cornerstone of potent enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors like the antidepressant tranylcypromine[5]. This activity stems from the group's ability to participate in mechanism-based inhibition, forming a covalent bond with the enzyme target[5].

The combination of these two scaffolds in 3-[(Cyclopropylamino)methyl]phenol suggests a molecule with potential for biological activity, likely targeting CNS pathways or other enzymatic systems. This guide serves to elucidate its fundamental characteristics to empower further scientific inquiry.

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-[(Cyclopropylamino)methyl]phenol consists of a phenol ring substituted at the meta-position with a methyl group bearing a secondary amine, where the nitrogen is bonded to a cyclopropyl ring. This structure imparts both acidic (phenolic hydroxyl) and basic (secondary amine) characteristics.

Caption: Chemical Structure of 3-[(Cyclopropylamino)methyl]phenol.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol Calculated
Appearance Not Available-
pKa (Phenolic H) ~10.1Estimated (from m-cresol)[9]
pKa (Amine H) ~9.4Estimated (from related amines)[9]
Predicted logP 1.5 - 2.5Estimated
CAS Number Not Available-

Synthesis and Manufacturing Considerations

A robust and scalable synthesis is critical for the exploration of any novel compound. For 3-[(Cyclopropylamino)methyl]phenol, a highly plausible and efficient synthetic route is through one-pot reductive amination, a cornerstone of modern organic synthesis.

Rationale for Method Selection: Reductive amination is chosen for its high efficiency, operational simplicity, and use of readily available starting materials. This method avoids the harsh conditions and potential side products associated with multi-step procedures like those involving halogenation and subsequent amination[10].

synthesis_workflow Proposed Synthesis Workflow: Reductive Amination start1 3-Hydroxybenzaldehyde intermediate Schiff Base Intermediate (Imine, in-situ) start1->intermediate start2 Cyclopropylamine start2->intermediate reagent1 Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) product 3-[(Cyclopropylamino)methyl]phenol reagent1->product solvent Solvent (e.g., Methanol, DCE) solvent->intermediate intermediate->product Reduction purification Purification (Column Chromatography) product->purification final_product Final Product (>95% Purity) purification->final_product

Caption: Plausible synthetic workflow for 3-[(Cyclopropylamino)methyl]phenol.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Scientist's Note: Sodium triacetoxyborohydride (STAB) is a milder alternative that can be used at room temperature and often gives cleaner reactions.

  • Quenching: After the reaction is complete (as monitored by TLC), slowly add water to quench the excess reducing agent.

  • Workup: Adjust the pH of the solution to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified using silica gel column chromatography to yield the pure 3-[(Cyclopropylamino)methyl]phenol.

Hypothesized Pharmacological Profile

The pharmacological activity of 3-[(Cyclopropylamino)methyl]phenol can be hypothesized by dissecting its primary structural components.

  • Phenol Moiety: The phenol group is a known protein denaturant, which is the basis for the antiseptic properties of carbolic acid[2][11]. While this effect is generally non-specific at high concentrations, the hydroxyl group is also a key pharmacophoric feature for binding to a multitude of receptors through hydrogen bonding.

  • Cyclopropylamine Moiety: This is the most indicative feature for specific biological activity. Phenylcyclopropylamine derivatives are well-documented inhibitors of flavin-dependent enzymes, including monoamine oxidases (MAO-A and MAO-B) and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1)[5]. Inhibition of MAOs leads to increased levels of neurotransmitters like serotonin and norepinephrine, which is the basis of their antidepressant effects[5].

Hypothesized Mechanism of Action (MoA): It is highly probable that 3-[(Cyclopropylamino)methyl]phenol acts as an inhibitor of MAO or LSD1. The cyclopropylamine can undergo single-electron transfer oxidation by the enzyme's FAD cofactor, leading to the formation of a reactive radical species that covalently modifies and inactivates the enzyme. The phenol group's position and electronic properties would modulate the molecule's binding affinity and selectivity for the enzyme's active site.

Analytical Methodologies

To support preclinical and clinical development, a validated analytical method for the quantification of 3-[(Cyclopropylamino)methyl]phenol in various matrices (e.g., plasma, tissue) is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[12][13]

Rationale for Method Selection: LC-MS/MS allows for the unambiguous detection and quantification of the target analyte, even at very low concentrations, by separating it from matrix components chromatographically and then filtering by its specific mass-to-charge ratio (m/z) and fragmentation pattern[12].

analytical_workflow LC-MS/MS Analytical Workflow sample_prep 1. Sample Preparation (e.g., Protein Precipitation) lc_separation 2. LC Separation (C18 Reverse Phase) sample_prep->lc_separation ionization 3. Ionization (Positive ESI) lc_separation->ionization mass_analyzer1 4. Mass Selection (Q1) (Precursor Ion: m/z 164.2) ionization->mass_analyzer1 fragmentation 5. Fragmentation (Q2) (Collision-Induced Dissociation) mass_analyzer1->fragmentation mass_analyzer2 6. Mass Selection (Q3) (Product Ions) fragmentation->mass_analyzer2 detection 7. Detection & Quantification mass_analyzer2->detection

Sources

Exploratory

The 3-[(Cyclopropylamino)methyl]phenol Scaffold: A Pivot Point in Epigenetic and Neuropharmacological Drug Design

[1] Executive Summary 3-[(Cyclopropylamino)methyl]phenol represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between classical monoaminergic modulation and next-generation epigenetic the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-[(Cyclopropylamino)methyl]phenol represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between classical monoaminergic modulation and next-generation epigenetic therapy.[1] Its structure combines a phenolic "anchor" capable of precise hydrogen bonding with a cyclopropylamine "warhead"—a moiety renowned for its capacity to undergo single-electron transfer (SET) mechanisms.[1]

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role as a precursor and active fragment in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors for oncology and Monoamine Oxidase (MAO) inhibitors for neurodegenerative disorders.[1]

Mechanistic Pharmacology: The Cyclopropylamine Warhead

The therapeutic potency of 3-[(Cyclopropylamino)methyl]phenol is not merely a function of steric fit but of its reactive potential.[1] The cyclopropylamine (CPA) moiety acts as a mechanism-based inactivator (suicide inhibitor) for flavin-dependent enzymes.[1]

The Single-Electron Transfer (SET) Mechanism

Unlike competitive inhibitors that simply occupy a binding pocket, this scaffold initiates a catalytic sequence that covalently modifies the target enzyme.[1]

  • Substrate Recognition: The phenolic hydroxyl group anchors the molecule within the active site (e.g., via interaction with Ser/Tyr residues), positioning the amine near the FAD cofactor.[1]

  • Oxidation: The enzyme attempts to oxidize the amine, generating an aminium radical cation.[1]

  • Ring Opening: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives a rapid ring-opening of the radical cation.[1]

  • Adduct Formation: The resulting carbon-centered radical forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.[1]

Visualization of the Inhibition Pathway

The following diagram details the catalytic inactivation cycle specific to FAD-dependent amine oxidases (MAO/LSD1) utilizing this scaffold.

CPA_Mechanism Substrate 3-[(Cyclopropylamino) methyl]phenol ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (H-Bonding) Radical Aminium Radical Cation ES_Complex->Radical 1e- Oxidation (SET) RingOpen Ring Opening (C-Radical) Radical->RingOpen Strain Release Adduct Covalent FAD-Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Capture Mechanism Mechanism: Suicide Inhibition via SET Mechanism->Radical

Caption: Kinetic pathway of FAD-dependent enzyme inactivation by the cyclopropylamine scaffold.

Therapeutic Applications & SAR Analysis

Oncology: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1] The 3-[(Cyclopropylamino)methyl]phenol scaffold serves as a "fragment lead."[1]

  • Role of the Phenol: The 3-hydroxyl group mimics the tyrosine residues of the histone H3 tail, improving selectivity for LSD1 over MAO-A/B compared to non-substituted tranylcypromine derivatives.[1]

  • Optimization: Substitution at the 4-position of the phenyl ring (e.g., with halogens or biphenyls) extends the molecule into the large hydrophobic binding pocket of LSD1.[1]

Neuropharmacology: MAO-B Selectivity

In the context of Parkinson’s disease, preserving dopamine levels is critical.[1]

  • Selectivity Profile: While the parent cyclopropylamine is non-selective, the addition of the meta-phenol group shifts selectivity towards MAO-B.[1]

  • Metabolic Stability: The methyl linker protects the amine from rapid deamination compared to direct phenyl-amine attachments, altering the pharmacokinetic half-life.[1]

Comparative Potency Data (Representative SAR)

The table below illustrates how the 3-[(Cyclopropylamino)methyl]phenol core compares to standard inhibitors.

Compound ClassStructure CorePrimary TargetMechanismApprox.[1] IC50 (LSD1)
Tranylcypromine Phenyl-cyclopropylamineMAO A/B > LSD1Irreversible~20 µM
Scaffold A 3-[(Cyclopropylamino)methyl]phenol LSD1 / MAO-B Irreversible ~2-5 µM
GSK-LSD1 Analog Substituted Scaffold ALSD1 (Selective)Irreversible< 50 nM
Reversible Agent Non-CPA PhenolLSD1Competitive> 10 µM

Experimental Protocols

Synthesis: Reductive Amination Protocol

Objective: Synthesize 3-[(Cyclopropylamino)methyl]phenol from 3-hydroxybenzaldehyde. This method avoids the use of unstable acid chlorides.[1]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Acetic Acid (Cat.)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-hydroxybenzaldehyde in anhydrous DCM under Nitrogen atmosphere. Add cyclopropylamine and a catalytic amount of acetic acid.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over MgSO₄.[1][2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient). The phenol group may require protection (e.g., TBS) if side reactions occur, followed by deprotection.

Biological Assay: LSD1 Inhibition Screening

Objective: Quantify the inhibitory potential using a fluorescence-based coupled assay.[1]

Reagents:

  • Recombinant Human LSD1 protein.[1]

  • H3K4me2 peptide substrate.[1]

  • Amplex Red / Horseradish Peroxidase (HRP) coupling system.[1]

Protocol Logic: LSD1 demethylation produces H₂O₂ as a byproduct.[1] HRP uses H₂O₂ to convert non-fluorescent Amplex Red into fluorescent Resorufin.[1]

  • Incubation: Incubate Recombinant LSD1 (50 nM) with varying concentrations of 3-[(Cyclopropylamino)methyl]phenol in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes at RT. Reasoning: Allows time for the irreversible covalent adduct to form.

  • Initiation: Add H3K4me2 peptide (20 µM).

  • Detection: Add Amplex Red/HRP mix immediately.[1]

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 45 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(inhibitor) vs. Response to determine IC50.[1]

Strategic Development Pathway

To elevate this scaffold from a "chemical probe" to a drug candidate, the following optimization workflow is recommended.

Development_Workflow Hit Hit: 3-[(Cyclopropylamino) methyl]phenol Opt1 Optimization Phase 1: Lipophilic Tail Addition (Target: LSD1 Pocket) Hit->Opt1 Fragment Growing Opt2 Optimization Phase 2: Metabolic Stability (Fluorination of Linker) Opt1->Opt2 PK Profiling Lead Lead Candidate: High Selectivity Low MAO-A Activity Opt2->Lead In Vivo Efficacy

Caption: Fragment-based drug discovery (FBDD) workflow for the phenol-CPA scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8428, 3-(Ethylamino)-4-methylphenol (Structural Analog).[1] Retrieved from [Link][1]

  • Mimasu, S., et al. (2010). Structure-Based Design of Tranylcypromine Derivatives as Potent LSD1 Inhibitors.[1] Biochemistry.[1][3] (Contextual grounding for CPA mechanism). Retrieved from [Link]

Sources

Foundational

Role of cyclopropylamine moieties in phenol derivatives

The Phenol-Cyclopropylamine Axis: Mechanistic Synergies in Targeted Covalent Inhibition Executive Summary The integration of cyclopropylamine (CPA) moieties into phenol derivatives represents a high-value strategy in med...

Author: BenchChem Technical Support Team. Date: February 2026

The Phenol-Cyclopropylamine Axis: Mechanistic Synergies in Targeted Covalent Inhibition

Executive Summary

The integration of cyclopropylamine (CPA) moieties into phenol derivatives represents a high-value strategy in medicinal chemistry, particularly for targeting flavin-dependent enzymes (LSD1, MAO-A/B). This guide dissects the pharmacological rationale behind this scaffold, moving beyond basic bioisosterism to explore the Single Electron Transfer (SET) mechanisms that define its utility as a "suicide substrate." We examine how phenolic substitutions modulate the electronic landscape of the CPA ring, tuning the reactivity of the "warhead" to achieve isoform selectivity and metabolic stability.

Part 1: The Pharmacophore Triad

The utility of the cyclopropylamine-phenol scaffold rests on three structural pillars that solve common drug discovery bottlenecks:

PillarFunctionMechanistic Impact
Conformational Rigidity Entropy ReductionThe cyclopropyl ring locks the amine nitrogen and the aryl group into a specific dihedral angle (approx. 60° bond angle), reducing the entropic penalty of binding to the active site.
Metabolic Shielding

-C Protection
Unlike isopropyl or ethyl amines, the cyclopropyl group lacks a standard

-proton available for abstraction by CYP450s, blocking the typical N-dealkylation pathway.
The "Warhead" Mechanism-Based InhibitionThe inherent ring strain (~27.5 kcal/mol) primes the molecule for ring-opening reactions upon oxidation, allowing for covalent capture of enzyme cofactors (FAD).

Part 2: Mechanism of Action – The "Kill Switch"

The defining feature of CPA-phenol derivatives is their ability to act as Mechanism-Based Inhibitors (MBIs) . This is not simple competitive inhibition; it is a catalytic suicide event.

The Electronic Tuning Role of Phenols

While the CPA ring provides the strain, the phenol (or aryl) moiety acts as the electronic tuner .

  • Radical Stabilization: The mechanism involves the initial abstraction of an electron from the amine nitrogen by the FAD cofactor.

  • The Phenol Effect: Electron-Donating Groups (EDGs) on the phenyl ring (like -OH or -OMe) stabilize the resulting aminium radical cation . This lowers the activation energy for the SET step, potentially increasing potency.

  • Selectivity: By adjusting the position (ortho/meta/para) and nature of the phenolic substitution, chemists can steer the radical intermediate toward specific degradation pathways or covalent adducts, differentiating between LSD1 (histone demethylase) and MAO (monoamine oxidase).

Visualization: The SET Ring-Opening Cascade

The following diagram illustrates the single-electron transfer mechanism where the CPA moiety acts as a suicide substrate for FAD-dependent enzymes.

SET_Mechanism Substrate Phenol-CPA (Substrate) ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding (Kd) RadicalPair Aminium Radical Cation Pair [CPA•+ ... FAD•-] ES_Complex->RadicalPair SET (1e- transfer) RingOpen Ring Opening (C-C Bond Scission) RadicalPair->RingOpen Strain Release Adduct N5-Flavin Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation PhenolEffect Phenol moiety stabilizes radical cation via resonance (+M effect) PhenolEffect->RadicalPair

Caption: The Single Electron Transfer (SET) mechanism where the cyclopropylamine acts as a suicide substrate, forming a covalent adduct with the enzyme cofactor.

Part 3: Synthetic Architectures

Synthesizing cyclopropylamine phenols requires bypassing the instability of the ring during harsh conditions. The Kulinkovich-Szymoniak reaction is the gold standard for generating these scaffolds directly from nitriles or esters, avoiding the multi-step Curtius rearrangement routes.

Protocol: Titanium-Mediated Cyclopropanation

Target: 1-(4-Methoxyphenyl)cyclopropan-1-amine (Phenol ether precursor)

  • Reagent Preparation:

    • Prepare a solution of 4-methoxybenzonitrile (1.0 equiv) in anhydrous Et₂O.

    • Add Ti(OiPr)₄ (1.1 equiv) under Argon atmosphere.

  • Grignard Addition (The Critical Step):

    • Slowly add EtMgBr (2.2 equiv) at -78°C.

    • Mechanism:[1][2][3][][5] The Grignard reagent performs a ligand exchange with Ti, forming a titanacyclopropane intermediate.[3]

  • Ligand Exchange & Ring Closure:

    • Warm to room temperature over 1 hour. The nitrile inserts into the titanacycle.

    • Add BF₃·OEt₂ (Lewis Acid) to facilitate the ring closure and amine formation.

  • Workup:

    • Quench with 10% NaOH. The titanium creates a thick emulsion; use Celite filtration to clarify.

Visualization: The Kulinkovich-Szymoniak Workflow

Synthesis_Flow Nitrile Aryl Nitrile (Ar-CN) Azatitanacycle Azatitanacyclopropane Nitrile->Azatitanacycle Grignard EtMgBr (Grignard) Titanacycle Titanacyclopropane Intermediate Grignard->Titanacycle Ligand Exchange Titanium Ti(OiPr)4 (Catalyst) Titanium->Titanacycle Ligand Exchange Titanacycle->Azatitanacycle + Nitrile (Insertion) Product 1-Aryl-Cyclopropylamine Azatitanacycle->Product + Lewis Acid / H3O+

Caption: The Kulinkovich-Szymoniak reaction pathway for direct synthesis of primary cyclopropylamines from nitriles.[2]

Part 4: Case Study – Selectivity Engineering (LSD1 vs. MAO)

Tranylcypromine (2-PCPA) is a non-selective MAO inhibitor. To repurpose this scaffold for epigenetic targets (LSD1), the phenol group is modified to exploit the larger binding pocket of LSD1 compared to MAO.

Data Summary: Impact of 4-Position Substitution Data derived from structure-activity relationship (SAR) studies of tranylcypromine derivatives.

Compound StructureMAO-A IC50 (µM)LSD1 IC50 (µM)Selectivity Ratio
Tranylcypromine (Unsubstituted) 0.012> 20MAO Selective
4-Hydroxy-2-PCPA (Phenol) 0.04512.5Weak LSD1 Activity
4-Benzyloxy-2-PCPA (Ether) > 1000.050>2000x LSD1 Selective

Interpretation: The bare phenol (-OH) often retains MAO affinity due to H-bonding capabilities similar to endogenous catecholamines. Capping the phenol with a bulky hydrophobic group (Benzyloxy) sterically clashes with the tight MAO active site but fits perfectly into the expansive substrate channel of LSD1, flipping the selectivity profile.

References

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Source: ACS Publications (Biochemistry) URL:[Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: PubMed (FEBS Journal) URL:[Link]]

  • Kulinkovich Reaction in the Synthesis of Constrained Neurotransmitter Analogues Source: ResearchGate URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player in Drug Molecules Source: Journal of Medicinal Chemistry URL:[Link]

  • Metabolism of cyclopropyl groups Source: Hypha Discovery URL:[Link]

Sources

Exploratory

A Technical Guide to the Metabolic Stability of 3-[(Cyclopropylamino)methyl]phenol Scaffolds

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 3-[(cyclopropylamino)methyl]phenol scaffold is a key pharmacophore in modern medicinal chemistry, offering a unique combination o...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-[(cyclopropylamino)methyl]phenol scaffold is a key pharmacophore in modern medicinal chemistry, offering a unique combination of structural rigidity and hydrogen bonding capacity. However, its inherent metabolic liabilities, stemming from both the cyclopropylamine and phenol moieties, present significant challenges for drug development. This in-depth technical guide provides a comprehensive analysis of the metabolic stability of this scaffold. We will dissect the primary metabolic pathways, offer detailed protocols for in vitro assessment, and present strategic modifications to enhance metabolic endurance, thereby empowering researchers to design more robust and effective drug candidates.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and toxicity.[1] The 3-[(cyclopropylamino)methyl]phenol scaffold presents a fascinating case study in metabolic design, as both of its core components have well-documented, and often contrasting, metabolic fates.

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes, owing to the high C-H bond dissociation energy.[3] Conversely, the phenolic hydroxyl group is a notorious "soft spot" for Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance and low oral bioavailability.[4][5] Understanding the interplay of these competing metabolic pathways is paramount for any drug discovery program centered on this scaffold.

This guide will navigate the complexities of assessing and optimizing the metabolic stability of 3-[(cyclopropylamino)methyl]phenol derivatives. We will explore the enzymatic machinery responsible for their biotransformation and provide actionable strategies to mitigate metabolic risks.

Deconstructing the Metabolic Liabilities: A Tale of Two Moieties

The metabolic fate of the 3-[(cyclopropylamino)methyl]phenol scaffold is primarily dictated by the enzymatic processing of its two key functional groups: the cyclopropylamine and the phenol.

The Cyclopropylamine Moiety: A Target for Oxidative Metabolism

While the cyclopropyl ring itself is relatively robust, its attachment to a nitrogen atom creates a potential site for oxidative metabolism. The primary enzymes involved are Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).[3][6][7]

Key metabolic transformations of the cyclopropylamine moiety include:

  • CYP-Mediated Oxidation: This can lead to the formation of reactive intermediates. A well-known example is the hepatotoxicity associated with trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine moiety results in ring-opened reactive metabolites capable of forming covalent adducts with proteins.[3][8][9] This process can generate reactive species such as α,β-unsaturated aldehydes.[8][9]

  • N-Dealkylation: CYP enzymes can catalyze the removal of the cyclopropyl group, leading to the formation of a primary amine.[10]

  • Formation of Metabolic Intermediate (MI) Complexes: Some cyclopropylamines can inactivate CYP enzymes by forming a stable complex with the heme iron, which can have implications for drug-drug interactions.[6][11]

  • MAO-Mediated Oxidation: Primary cyclopropylamines are known substrates for MAO-A and MAO-B, leading to oxidative deamination.[12][13][14]

The susceptibility to these pathways is highly dependent on the substitution pattern on the nitrogen and the overall electronic properties of the molecule.

The Phenol Moiety: A Prime Substrate for Conjugation

The phenolic hydroxyl group is a primary target for Phase II conjugation enzymes, which act to increase the water solubility of xenobiotics and facilitate their excretion.[15] This is often the main clearance pathway for phenolic compounds and a significant contributor to first-pass metabolism.[4][5]

The two major conjugation reactions are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is the most prevalent conjugation pathway for phenols.[4][5][16] The UGT enzymes transfer glucuronic acid to the hydroxyl group, forming a glucuronide conjugate.[17] There are multiple UGT isoforms with varying substrate specificities and tissue distribution.[16][18]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic hydroxyl. This is another important pathway for the clearance of phenolic compounds.[18]

In addition to conjugation, the phenol ring can also undergo Phase I oxidation by CYP enzymes, typically resulting in the introduction of additional hydroxyl groups (hydroxylation).[19][20]

Predicting the Metabolic Landscape of the Assembled Scaffold

The metabolic pathways of the individual moieties provide a strong indication of the likely metabolic fate of the 3-[(cyclopropylamino)methyl]phenol scaffold. The primary sites of metabolism, or "metabolic soft spots," are the phenolic hydroxyl group and the cyclopropylaminomethyl side chain.

A likely scenario is a competition between Phase II conjugation of the phenol and Phase I oxidation of the cyclopropylamine. The dominant pathway will depend on the specific molecular properties of the compound and the relative activities of the enzymes involved.

Below is a diagram illustrating the potential metabolic pathways for the 3-[(cyclopropylamino)methyl]phenol scaffold.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-[(Cyclopropylamino)methyl]phenol Oxidized_Amine Oxidized Cyclopropylamine Metabolites (e.g., ring-opened, N-dealkylated) Parent->Oxidized_Amine CYP, FMO, MAO Hydroxylated_Phenol Hydroxylated Phenol Metabolites Parent->Hydroxylated_Phenol CYP Glucuronide Phenol-O-Glucuronide Parent->Glucuronide UGTs Sulfate Phenol-O-Sulfate Parent->Sulfate SULTs

Caption: Potential metabolic pathways for the 3-[(cyclopropylamino)methyl]phenol scaffold.

Experimental Assessment of Metabolic Stability: A Practical Guide

A robust assessment of metabolic stability is crucial in the early stages of drug discovery to identify liabilities and guide medicinal chemistry efforts.[1][21] In vitro assays are the workhorse for this, providing a cost-effective and high-throughput means of evaluating a compound's metabolic fate.[22][23]

In Vitro Metabolic Stability Assays

The primary goal of these assays is to determine the intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of metabolizing enzymes.[2]

Commonly Used In Vitro Systems:

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP and UGT enzymes.[21] They are a cost-effective first-line screen for Phase I and some Phase II metabolism.[21]

  • Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II enzymes and cofactors in a more physiologically relevant environment.[21]

  • S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, including SULTs.[23]

Experimental Workflow:

The following diagram outlines a typical workflow for an in vitro metabolic stability assay.

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solution C Pre-warm to 37°C A->C B Prepare Incubation Mixture (Microsomes/Hepatocytes, Buffer) B->C D Initiate Reaction with NADPH/UDPGA C->D E Collect Samples at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify Parent Compound H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t1/2 and CLint J->K

Caption: A generalized workflow for in vitro metabolic stability assessment.

Step-by-Step Protocol for a Microsomal Stability Assay:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a suspension of liver microsomes (e.g., human, rat) in the incubation buffer. The final protein concentration is typically 0.5-1 mg/mL.

    • Pre-warm all solutions to 37°C.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the test compound working solution.

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH for Phase I, UDPGA for glucuronidation). The final concentration of the test compound is typically 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vial for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Table 1: Typical Data Output from an In Vitro Metabolic Stability Assay

Compoundt1/2 (min)CLint (µL/min/mg protein)
Control (High Clearance) < 15> 100
Control (Low Clearance) > 60< 10
Test Compound A 2540
Test Compound B 758
Metabolite Identification

Identifying the metabolites formed is crucial for understanding the metabolic pathways and pinpointing the "soft spots" in the molecule. This is typically done using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[24] By comparing the mass spectra of samples from the metabolic incubation with control samples, novel metabolite peaks can be identified. The fragmentation pattern of these peaks can then be used to elucidate the structure of the metabolites.

Strategies for Enhancing Metabolic Stability

Once metabolic liabilities have been identified, a number of strategies can be employed to improve the stability of the 3-[(cyclopropylamino)methyl]phenol scaffold.

5.1 Mitigating Phenolic Conjugation:

  • Prodrugs: The phenolic hydroxyl group can be masked with a bioreversible promoiety, such as an ester or a carbonate, which is cleaved in vivo to release the active parent drug.[25][26]

  • Steric Hindrance: Introducing bulky groups ortho to the hydroxyl group can sterically hinder the approach of UGT and SULT enzymes.

  • Electronic Modification: The introduction of electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the hydroxyl group, making it a less favorable substrate for conjugation.[27]

  • Scaffold Hopping: In some cases, it may be necessary to replace the phenol with a bioisostere that is less prone to conjugation, such as a heterocycle.[28]

5.2 Blocking Cyclopropylamine Oxidation:

  • Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can block potential sites of oxidation.[3]

  • Modification of the Amine: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen can significantly influence its metabolic fate. For example, introducing an N-t-butyl group can prevent N-dealkylation.[27]

  • Isosteric Replacement: Replacing the cyclopropylamine moiety with a different group that maintains the desired pharmacological activity but has improved metabolic stability is a viable strategy.

The following diagram illustrates the logical flow for addressing metabolic liabilities.

OptimizationStrategy A Assess Metabolic Stability (In Vitro Assays) B Identify Metabolic 'Soft Spots' (Metabolite ID) A->B C Is Phenol Conjugation the Primary Pathway? B->C Yes D Is Cyclopropylamine Oxidation the Primary Pathway? B->D No E Implement Strategies to Block Phenol Conjugation (e.g., Prodrug, Steric Hindrance) C->E F Implement Strategies to Block Amine Oxidation (e.g., Substitution, N-Modification) D->F G Synthesize Modified Analogs E->G F->G H Re-evaluate Metabolic Stability G->H I Improved Stability? H->I I->A Yes, continue optimization I->G No

Caption: A decision-making workflow for improving metabolic stability.

Conclusion: A Roadmap to Metabolically Robust Scaffolds

The 3-[(cyclopropylamino)methyl]phenol scaffold holds significant promise in drug discovery, but its successful development hinges on a thorough understanding and proactive management of its metabolic liabilities. By deconstructing the metabolic pathways of the constituent cyclopropylamine and phenol moieties, and by employing a systematic approach to in vitro assessment and chemical modification, researchers can effectively navigate the challenges of metabolic instability. This guide provides a foundational framework for these efforts, empowering the design of more durable and efficacious drug candidates based on this privileged scaffold.

References

  • First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics - PubMed. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.).
  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (n.d.).
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Publications. (n.d.).
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (n.d.).
  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. (n.d.).
  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed. (n.d.).
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC. (n.d.).
  • Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine - PubMed. (n.d.).
  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC. (n.d.).
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity - ACS Publications. (n.d.).
  • UDP-glucuronosyltransferases - PubMed. (n.d.).
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (n.d.).
  • Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution - Benchchem. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
  • Diagram showing glucuronidation of phenols by nucleophilic at- tacking... - ResearchGate. (n.d.).
  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. - ResearchGate. (n.d.).
  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates | Journal of the American Chemical Society. (n.d.).
  • Bioavailability of phenolic compounds: a major challenge for drug development? - Revista Fitos. (n.d.).
  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC. (n.d.).
  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text - ResearchGate. (n.d.).
  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … (n.d.).
  • A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations - PMC. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).
  • (PDF) Prodrugs of Alcohols and Phenols - ResearchGate. (n.d.).
  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - MDPI. (n.d.).
  • Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling | Chemical Research in Toxicology - ACS Publications. (n.d.).
  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF - ResearchGate. (n.d.).
  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (n.d.).
  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC. (n.d.).
  • Polyphenols and metabolism: from present knowledge to future challenges - PMC - NIH. (n.d.).
  • What influences phenol metabolic stability? - ResearchGate. (n.d.).
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.).
  • Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. (n.d.).
  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. (n.d.).
  • Electroanalytical Method for The Detection of Phenol: A Brief - Iris Publishers. (n.d.).
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (n.d.).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.).
  • (PDF) Metabolic pathways for the biodegradation of phenol - ResearchGate. (n.d.).
  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed. (n.d.).

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Foundational

Technical Guide: Bioavailability &amp; ADME Profiling for 3-[(Cyclopropylamino)methyl]phenol Derivatives

The following technical guide details the bioavailability prediction framework for 3-[(Cyclopropylamino)methyl]phenol derivatives. This scaffold presents a classic medicinal chemistry paradox: it combines a high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioavailability prediction framework for 3-[(Cyclopropylamino)methyl]phenol derivatives. This scaffold presents a classic medicinal chemistry paradox: it combines a high-affinity pharmacophore (phenolic amine) with two distinct metabolic liabilities (phenolic conjugation and cyclopropylamine bioactivation).

The guide focuses on distinguishing clearance-driven low bioavailability from solubility-limited issues, with a specific emphasis on the safety risks associated with the cyclopropyl moiety.

Executive Summary

The 3-[(Cyclopropylamino)methyl]phenol scaffold is a chemical fragment frequently encountered in CNS-active agents (e.g., NMDA antagonists, monoamine transporter modulators). While the cyclopropyl group typically improves metabolic stability compared to isopropyl or dimethyl analogs, it introduces a risk of Mechanism-Based Inactivation (MBI) of CYP450 enzymes. Simultaneously, the phenolic hydroxyl group creates a high susceptibility to first-pass Phase II metabolism (glucuronidation).

This guide outlines a self-validating predictive workflow to assess the bioavailability (


) of these derivatives, prioritizing the identification of metabolic "soft spots" over passive permeability issues.

Part 1: Structural Analysis & Physicochemical Determinants

Before initiating wet-lab assays, the physicochemical baseline must be established. This scaffold is amphiphilic, containing a weak acid (phenol, pKa


 10) and a basic secondary amine (pKa 

9.0–9.5).
The Ionization-Lipophilicity Balance

At physiological pH (7.4), the molecule exists largely in a cationic state (protonated amine), with a minor fraction as a zwitterion or neutral species. Bioavailability prediction relies heavily on LogD


  rather than LogP.
  • Target LogD

    
    :  1.5 – 3.0 (Optimal for CNS penetration and moderate metabolic clearance).
    
  • Risk: If LogD

    
     < 1.0, paracellular transport is negligible, and carrier-mediated transport (e.g., OCT1/2) becomes the dominant (and rate-limiting) absorption mechanism.
    
The "Metabolic Pincer" Effect

The core structure faces a dual metabolic threat that drastically reduces oral bioavailability (


):
  • The Phenol (Phase II Liability): Rapid

    
    -glucuronidation by UGT1A1, UGT1A6, or UGT1A9 in the intestine and liver. This is the primary driver of high intrinsic clearance (
    
    
    
    ).
  • The Cyclopropylamine (Phase I Liability): While resistant to simple

    
    -dealkylation, the cyclopropyl ring is prone to CYP-mediated Single Electron Transfer (SET) oxidation. This can lead to ring opening and covalent binding to the heme of CYP enzymes (Suicide Inhibition), altering the non-linear pharmacokinetics of the drug.
    

Part 2: In Silico Prediction Framework

Do not rely on generic "drug-likeness" scores. Use specific fragment-based prediction models.

UGT Site of Metabolism (SOM) Prediction

Standard CYP prediction algorithms often fail for phenols. Use Regioselectivity-Logit models specifically trained on UGT substrates.

  • Protocol: Input the SMILES string into models like ADMET Predictor or XenoSite.

  • Success Metric: A high probability score (>0.8) for the phenolic oxygen indicates that UGT conjugation will likely exceed CYP oxidation rates, making hepatocyte stability assays more predictive than microsomal assays.

Mechanism-Based Inactivation (MBI) Flags

The cyclopropylamine motif is a structural alert.

  • Structural Alert: [H]N(C)C1CC1 (Secondary cyclopropylamine).

  • Prediction: If the SOM prediction shows high lability at the cyclopropyl C-H bonds, the compound is at high risk for generating reactive intermediates.

Part 3: In Vitro Experimental Protocols

This section details the hierarchical screening cascade.

Permeability: PAMPA-BBB vs. Caco-2

For this scaffold, passive permeability is rarely the limiting factor.

  • Assay Choice: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is sufficient for early screening.

  • Critical Step: Run the assay at pH 7.4 and pH 9.0.

    • Reasoning: If permeability increases significantly at pH 9.0 (where the amine is less ionized), the compound is permeability-limited by its cationic charge.

Metabolic Stability: The "Cofactor Switch" Protocol

Standard microsomal assays (NADPH only) will underestimate clearance because they miss the glucuronidation pathway.

Protocol: Integrated Metabolic Stability

  • System: Cryopreserved Human Hepatocytes (suspension).

  • Conditions:

    • Arm A: Standard media (measures CYP + UGT clearance).

    • Arm B: Media + 1-Aminobenzotriazole (ABT, 1 mM). ABT is a pan-CYP inhibitor.

  • Analysis:

    • If

      
      , clearance is driven by UGT (Phenol conjugation) .
      
    • If

      
      , clearance is driven by CYP (Cyclopropyl oxidation) .
      
Safety Screen: GSH Trapping for Reactive Metabolites

Because cyclopropylamines can ring-open into reactive alkylators, this assay is mandatory before in vivo PK.

  • Method: Incubate compound (10 µM) with human liver microsomes (HLM) + NADPH + Glutathione (GSH) or Potassium Cyanide (KCN).

  • Detection: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct).

  • Threshold: A GSH-adduct peak area >1% of the parent peak suggests a high risk of idiosyncratic toxicity (bioavailability is irrelevant if the drug is toxic).

Part 4: Data Visualization & Logic

The Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways and the decision gates for this specific scaffold.

MetabolicFate cluster_Phase2 Phase II (Clearance Driver) cluster_Phase1 Phase I (Toxicity Driver) Parent 3-[(Cyclopropylamino) methyl]phenol UGT UGT1A1/1A9 Parent->UGT Major Path CYP CYP2D6/3A4 Parent->CYP Minor Path Glucuronide O-Glucuronide (Renal Excretion) UGT->Glucuronide Radical N-Centered Radical CYP->Radical SET Oxidation RingOpen Ring Opening Radical->RingOpen Adduct Covalent Adduct (CYP Inactivation) RingOpen->Adduct Suicide Inhibition

Caption: Metabolic bifurcation of the scaffold. The phenol drives high clearance (UGT), while the cyclopropylamine drives mechanism-based toxicity (CYP).

Bioavailability Prediction Workflow

This logic flow determines whether to proceed to in vivo PK studies.

PredictionWorkflow Start Compound Synthesis InSilico In Silico: LogD > 1.0? Start->InSilico Permeability PAMPA (pH 7.4) InSilico->Permeability Yes Result_Fail Redesign: Block Phenol or Replace Ring InSilico->Result_Fail No (Too Polar) Hepatocyte Hepatocyte Stability (+/- ABT Inhibitor) Permeability->Hepatocyte Decision1 Is UGT Clearance High? Hepatocyte->Decision1 TDI_Check TDI / GSH Trapping Decision1->TDI_Check No (Stable) Decision1->Result_Fail Yes (High Cl_int) Result_Pass Proceed to In Vivo PK TDI_Check->Result_Pass No Adducts TDI_Check->Result_Fail Adducts Found

Caption: Decision tree for bioavailability assessment. UGT stability and lack of reactive metabolites are the primary "Go/No-Go" gates.

Part 5: Data Summary & Interpretation

When analyzing data for this class of compounds, use the following reference table to interpret bioavailability (


) potential.
ParameterAssay / MetricHigh Bioavailability TargetCritical Failure Mode
Lipophilicity LogD (pH 7.4)1.5 – 3.0< 0.5 (Poor absorption)
Permeability PAMPA (

)
>

cm/s
Efflux ratio > 10 (in Caco-2)
Metabolic Stability Hepatocyte

< 10 µL/min/10

cells
> 50 µL/min/10

cells (High First Pass)
Clearance Mechanism ABT Shift RatioRatio

1.0 (CYP driven)
Ratio

1.0 (UGT driven - hard to inhibit)
Safety IC

Shift (TDI)
Shift < 1.5-foldShift > 3-fold (Suicide Inhibition)
Optimization Strategies

If the specific derivative shows poor bioavailability due to the phenol :

  • Prodrug Strategy: Esterify the phenol (e.g., acetate or valerate). This masks the UGT site during absorption and is hydrolyzed in plasma.

  • Steric Shielding: Introduce an ortho-methyl or ortho-fluoro group next to the hydroxyl. This sterically hinders the UGT enzyme binding pocket.

If the failure is due to cyclopropylamine toxicity :

  • Fluorination: Add a fluorine to the cyclopropyl ring to strengthen the C-H bond and prevent radical formation.

  • Ring Expansion: Expand to a cyclobutyl or oxetane ring (reduces ring strain and radical potential).

References

  • Mechanism of Cyclopropylamine Inactivation

    • Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
    • Source: PubMed / NIH (Biochemistry)
    • URL:[Link]

  • Phenolic Glucuronidation Prediction

    • Title: Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9.[1]

    • Source: Pharmaceutical Research (Springer)
    • URL:[Link]

  • CNS Penetration of Phenolic Amines

    • Title: Ubiquity of Synthetic Phenolic Antioxidants in Children's Cerebrospinal Fluid: First Evidence for Their Penetration across the Blood-Cerebrospinal Fluid Barrier.[2]

    • Source: Environmental Science & Technology
    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Groups

    • Title: Metabolism of cyclopropyl groups (Hypha Discovery).
    • Source: Hypha Discovery Blogs
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 3-[(Cyclopropylamino)methyl]phenol via Indirect Reductive Amination

Introduction 3-[(Cyclopropylamino)methyl]phenol is a valuable substituted phenol derivative that serves as a key building block in medicinal chemistry and drug development. Its structure, featuring a phenol, a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(Cyclopropylamino)methyl]phenol is a valuable substituted phenol derivative that serves as a key building block in medicinal chemistry and drug development. Its structure, featuring a phenol, a secondary amine, and a cyclopropyl group, makes it an attractive scaffold for synthesizing a wide range of biologically active molecules. This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry.

The chosen synthetic strategy is a highly reliable and efficient two-step, one-pot indirect reductive amination. This method involves the initial formation of an imine intermediate from 3-hydroxybenzaldehyde and cyclopropylamine, followed by an in situ reduction using sodium borohydride. This approach is favored for its high selectivity, mild reaction conditions, and excellent yields, avoiding the overalkylation often problematic in direct alkylation methods.[1]

Scientific Principles & Rationale

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[2] The process can be performed directly, where all components are mixed at once, or indirectly, where the imine is pre-formed before the reducing agent is introduced.[3]

1. The Indirect Approach: A Strategy for Control and Purity This protocol employs an indirect, or stepwise, procedure. The key advantage is enhanced control over the reaction. By allowing the complete formation of the imine from 3-hydroxybenzaldehyde and cyclopropylamine first, we ensure the carbonyl starting material is fully consumed before the reduction step.[4] This strategy allows for the use of a robust and cost-effective reducing agent like sodium borohydride (NaBH₄) without the significant risk of reducing the starting aldehyde, a common side reaction in direct aminations with less selective hydrides.[3]

2. Reaction Mechanism The synthesis proceeds in two distinct mechanistic stages within the same reaction vessel:

  • Stage 1: Imine Formation: The process begins with the nucleophilic attack of the primary amine (cyclopropylamine) on the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This forms a transient hemiaminal intermediate. Under the reaction conditions, this hemiaminal readily undergoes dehydration to yield a stable C=N double bond, forming the corresponding N-(3-hydroxybenzylidene)cyclopropanamine (an imine).[2]

  • Stage 2: Imine Reduction: Once imine formation is complete, sodium borohydride is introduced. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbon of the imine.[5] A subsequent protonation step, typically from the methanol solvent, quenches the resulting anion to yield the final secondary amine product, 3-[(Cyclopropylamino)methyl]phenol.[5]

Experimental Workflow

The overall synthetic workflow is designed for efficiency and clarity, moving from starting materials to the purified final product in a streamlined, one-pot process.

G cluster_0 Preparation cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction cluster_3 Work-up & Purification A 3-Hydroxybenzaldehyde D Mix & Stir at RT (1-2 hours) A->D B Cyclopropylamine B->D C Methanol (Solvent) C->D E Imine Intermediate (in solution) D->E Dehydration F Cool to 0°C E->F G Add Sodium Borohydride (Portion-wise) F->G H Stir & Warm to RT (2-3 hours) G->H I Quench Reaction (Add Water) H->I J Acidify & Wash (Remove Impurities) I->J K Basify & Extract (Isolate Product) J->K L Dry & Concentrate K->L M Column Chromatography L->M N Final Product: 3-[(Cyclopropylamino)methyl]phenol M->N

Caption: High-level workflow for the one-pot synthesis.

Materials and Methods

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
3-HydroxybenzaldehydeC₇H₆O₂122.1210.01.0
CyclopropylamineC₃H₇N57.0911.01.1
Sodium BorohydrideNaBH₄37.8315.01.5
Methanol (MeOH)CH₄O32.04--
Deionized WaterH₂O18.02--
Hydrochloric Acid (1 M)HCl36.46--
Sodium Hydroxide (2 M)NaOH40.00--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Anhydrous MgSO₄MgSO₄120.37--
Silica Gel (230-400 mesh)SiO₂60.08--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Detailed Synthesis Protocol

PART 1: Imine Formation

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of methanol to the flask and stir until the aldehyde is completely dissolved.

  • Amine Addition: To the stirred solution, add cyclopropylamine (0.76 mL, 0.63 g, 11.0 mmol, 1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-hydroxybenzaldehyde spot.

    • Rationale: Using a slight excess (1.1 eq) of the more volatile cyclopropylamine helps to drive the imine formation equilibrium towards the product.[2] Methanol is an excellent solvent for all reactants and the subsequent reduction step.[3]

PART 2: In Situ Reduction

  • Cooling: After 1.5 hours, place the reaction flask in an ice bath and cool the solution to 0 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq) to the cooled, stirred solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed.

    • Rationale: The reaction is cooled to 0 °C to moderate the rate of reduction and control the exotherm, preventing potential side reactions. Portion-wise addition of NaBH₄ ensures the reaction does not proceed too violently.[5]

  • Completion of Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

PART 3: Work-up and Extraction

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Acidification and Wash: Add 30 mL of 1 M HCl to the remaining aqueous solution to protonate the product amine, making it water-soluble. Wash the acidic aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted aldehyde and other non-basic impurities. Discard the organic layers.

    • Rationale: This acid wash is a critical purification step. The desired amine product forms a water-soluble ammonium salt, while non-basic organic impurities are extracted into the ethyl acetate layer.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH solution until the pH is ~9-10. This deprotonates the amine, making it soluble in organic solvents. A cloudy precipitate may form.

  • Product Isolation: Extract the product from the basic aqueous layer with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

PART 4: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing polarity) to isolate the pure 3-[(Cyclopropylamino)methyl]phenol.

    • Rationale: Column chromatography is a standard and effective method for separating the target compound from any residual starting materials or minor byproducts, ensuring high purity of the final product.[6]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product. The expected yield is typically high, often in the 80-95% range.

Reaction Mechanism Visualization

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Imine Reduction Aldehyde 3-Hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Cyclopropylamine Amine->Hemiaminal Imine Imine Hemiaminal->Imine Dehydration H2O Water Hemiaminal->H2O Imine_Red Imine Imine->Imine_Red NaBH4 Sodium Borohydride Anion Amine Anion NaBH4->Anion Imine_Red->Anion Hydride Attack Product Final Product Anion->Product Protonation Solvent_H MeOH Solvent_H->Product

Caption: Key mechanistic steps of the synthesis.

Safety Precautions

  • Cyclopropylamine: Flammable liquid with a pungent odor. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner. Avoid contact with skin.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This protocol details a robust and highly efficient method for the synthesis of 3-[(Cyclopropylamino)methyl]phenol using an indirect reductive amination strategy. By explaining the scientific rationale behind each step, from the choice of reagents to the work-up procedure, this guide provides researchers with a comprehensive and trustworthy resource for producing this valuable chemical intermediate with high yield and purity.

References

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • MDPI. (2023, May 19). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Cyclopropylamino)methyl]phenol

This technical guide addresses the synthesis of 3-[(Cyclopropylamino)methyl]phenol (CAS: N/A for specific derivative, but analogous to known benzylamines). The target molecule combines a phenol (acidic, pKa ~10) and a se...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-[(Cyclopropylamino)methyl]phenol (CAS: N/A for specific derivative, but analogous to known benzylamines). The target molecule combines a phenol (acidic, pKa ~10) and a secondary amine (basic, pKa ~8.5–9.0), creating an amphoteric system that presents unique challenges in yield and isolation.

Executive Summary

  • Recommended Route: Reductive Amination (Indirect or Direct).[1]

  • Primary Reagent: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or THF.

  • Critical Failure Point: The "Amphoteric Trap" during workup. Incorrect pH management leads to product loss in the aqueous phase.

  • Yield Expectation: >85% (Optimized).

Module 1: Core Reaction Protocol (The "Gold Standard")

Objective: Maximize chemoselectivity by preventing phenol O-alkylation and over-alkylation of the amine.

The Chemistry

Direct alkylation (using 3-hydroxybenzyl bromide) is not recommended due to competitive O-alkylation (ether formation) and over-alkylation (tertiary amine formation). Reductive amination is the superior pathway.

Step-by-Step Protocol

Reagents:

  • Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)

  • Amine: Cyclopropylamine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Procedure:

  • Imine Formation: In a dry flask under nitrogen, dissolve 3-hydroxybenzaldehyde in DCE (0.2 M concentration).

  • Amine Addition: Add cyclopropylamine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The solution may become warm. The acetic acid buffers the system and accelerates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and reacts negligible with the aldehyde, preferring the protonated iminium ion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via TLC or LCMS.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

Module 2: The "Amphoteric Trap" (Workup & Isolation)

The Problem: The product exists in three ionization states depending on pH.

  • pH < 7: Ammonium cation (Water Soluble).

  • pH 8–9.5: Neutral Amine + Neutral Phenol (Organic Soluble) — TARGET ZONE .

  • pH > 10: Phenolate anion (Water Soluble).

The Solution: You must hit the "Isoelectric Window" to extract the product.

Optimized Workup Flowchart

WorkupLogic cluster_warning CRITICAL WARNING Start Crude Reaction Mixture (DCE + Aqueous Quench) Acidify Acidify to pH 2-3 (Use 1M HCl) Start->Acidify 1. Protonate Amine Wash Wash with DCM (Discard Organic Layer) Acidify->Wash 2. Remove Non-Basic Impurities AqPhase Aqueous Phase (Contains Product as Ammonium Salt) Wash->AqPhase Save Aqueous Basify Adjust pH to 8.5 - 9.0 (Use Sat. NaHCO3 or weak NaOH) AqPhase->Basify 3. Neutralize Amine (Keep Phenol Protonated) Extract Extract with EtOAc or DCM (3x) Basify->Extract 4. Partition to Organic Warning Do NOT exceed pH 10! Phenol deprotonates -> Water Soluble Basify->Warning If pH > 10 Final Dry (Na2SO4) & Concentrate Yield: Pure Product Extract->Final

Caption: Isolation strategy for amphoteric amino-phenols. Precise pH control prevents product loss to the aqueous phase.

Module 3: Advanced Optimization & Troubleshooting

Scenario A: Low Conversion / Starting Material Remains
  • Cause: Cyclopropylamine is sterically encumbered and less nucleophilic than linear amines. Imine formation might be incomplete.

  • Fix 1 (Dehydration): Add activated 4Å Molecular Sieves to the reaction during the imine formation step (Step 2) to drive the equilibrium.

  • Fix 2 (Lewis Acid Boost): Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[2]

    • Protocol: Mix Aldehyde + Amine + Ti(OiPr)₄ (1.2 equiv) (Neat or in THF). Stir 1h. Dilute with MeOH, then add NaBH₄.

    • Warning: Ti(OiPr)₄ can form titanates with the phenol. If using this, expect a messy emulsion during workup. Use Rochelle’s salt (Sodium potassium tartrate) saturated solution to break the emulsion.

Scenario B: "Oily" Product / Purification Issues
  • Cause: Amino-phenols often form oils due to hydrogen bonding networks.

  • Fix (Salt Formation): Do not try to crystallize the free base. Convert it to the Hydrochloride or Oxalate salt.

    • Protocol: Dissolve crude oil in minimal EtOH. Add 1M HCl in Ether dropwise. The salt should precipitate as a white solid.

Scenario C: Dimer Formation
  • Cause: The product (secondary amine) reacts with another molecule of aldehyde.

  • Fix: Ensure the Amine is in excess (1.2 – 1.5 equiv). Do not add the reductant until the imine formation is complete (Indirect Reductive Amination).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ instead of STAB?

A: Yes, but with lower yield. NaBH₄ reduces aldehydes to alcohols faster than it reduces imines. If you must use NaBH₄, you must pre-form the imine (stir aldehyde + amine in MeOH for 2 hours) before adding NaBH₄.

Q2: Why is my yield low even though the reaction looks complete on TLC?

A: You likely lost the product during extraction. Check the pH of your aqueous layer.[3][4] If it was >10, your phenol ionized and stayed in the water. Re-acidify the aqueous layer to pH 9 and re-extract.

Q3: Can I protect the phenol to make this easier?

A: Yes. If the amphoteric workup is too difficult, protect the phenol as a TBS ether (tert-butyldimethylsilyl) or MOM ether before the reaction. Remove the protecting group after the amine is installed. This removes the "isoelectric" issue but adds two synthetic steps.

Q4: Is the cyclopropyl ring stable to these conditions?

A: Yes. The cyclopropane ring is stable to borohydride reductions. Avoid catalytic hydrogenation (H₂/Pd-C), as this can open the cyclopropyl ring or cleave the benzyl-nitrogen bond.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Optimization

Troubleshooting reductive amination failures for aminomethylphenols

Technical Support Center: Troubleshooting Reductive Amination of Aminomethylphenols Introduction: The "Phenolic Ortho-Effect" Challenge Welcome to the technical guide for synthesizing aminomethylphenols. If you are readi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Reductive Amination of Aminomethylphenols

Introduction: The "Phenolic Ortho-Effect" Challenge

Welcome to the technical guide for synthesizing aminomethylphenols. If you are reading this, you are likely encountering low yields, "stalled" reactions, or impossible workups when reacting salicylaldehydes (or hydroxy-ketones) with amines.

The Core Problem: Synthesizing aminomethylphenols is deceptively difficult compared to standard reductive aminations. The presence of the phenolic hydroxyl group adjacent to the carbonyl creates a strong Intramolecular Hydrogen Bond (IMHB) . This stabilizes the starting material and the intermediate hemiaminal, often shifting the equilibrium away from the reactive iminium species required for reduction. Furthermore, the final product is often zwitterionic and capable of chelating boron, leading to "emulsion nightmares" during extraction.

This guide moves beyond standard textbook protocols to address these specific electronic and physical behaviors.

Part 1: The Mechanism & Failure Points

To troubleshoot, we must visualize the invisible barriers. The diagram below illustrates the competing pathways and the "Ortho-Lock" effect.

ReductiveAmination cluster_legend Key Factors Start Salicylaldehyde + Amine IMHB IMHB Stabilization (Ortho-Lock) Start->IMHB H-Bonding Slows Rxn Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Alcohol Side Product: Benzyl Alcohol Start->Alcohol Direct Reduction (If Imine slow) Imine Imine / Iminium (Reactive Species) Hemiaminal->Imine -H2O (Slow Step) Product Aminomethylphenol (Product) Imine->Product Reduction (Hydride Transfer) BoronComplex Boron-Phenol Chelate (Emulsion) Product->BoronComplex Workup Issue Ti(OiPr)4 breaks IMHB Ti(OiPr)4 breaks IMHB STAB prevents Alcohol STAB prevents Alcohol Ti(OiPr)4 breaks IMHB->STAB prevents Alcohol

Caption: Fig 1. The reaction pathway highlighting the "Ortho-Lock" (IMHB) that hinders imine formation and the chelation trap during workup.

Part 2: Reducing Agent Selection Matrix

Choosing the wrong reductant is the #1 cause of failure. Use this matrix to select the correct reagent for your specific substrate.

FeatureSodium Borohydride (NaBH₄) Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (STAB)
Reactivity High (Aggressive)Low (Needs acid pH 3-5)Optimal (Mild)
Selectivity Poor.[1] Reduces aldehydes to alcohols rapidly.Good, but requires toxic handling.Excellent. Reduces imines > aldehydes.
Solvent Methanol/EthanolMethanol/THFDCE / DCM / THF
Use Case Only for Stepwise (Pre-form imine, then reduce).Old school. Use only if STAB fails.Gold Standard for Direct Reductive Amination.
Key Risk Alcohol side-product formation.Cyanide toxicity.Acetic acid byproduct can affect acid-sensitive groups.[2]

Part 3: Troubleshooting Guides (Q&A)

Scenario A: "The TLC shows starting material even after 24 hours."

Diagnosis: The Ortho-Lock is preventing imine formation. The phenolic proton is hydrogen-bonding to the carbonyl oxygen, reducing its electrophilicity. The Fix: Use a Lewis Acid dehydrating agent. Titanium(IV) Isopropoxide [Ti(OiPr)₄] is the reagent of choice here. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Protocol: The Titanium-Boosted Method

  • Mix: 1.0 equiv Aldehyde + 1.1 equiv Amine in dry THF or DCM.

  • Activate: Add 1.2 - 1.5 equiv Ti(OiPr)₄ . Stir at RT for 4–12 hours.

    • Note: The solution often turns yellow/orange (titanium complex).

  • Reduce: Add 1.5 equiv NaBH₄ (solid) directly to the mixture, followed carefully by 2-3 mL of MeOH (to solubilize the borohydride). Stir 4 hours.

  • Quench (CRITICAL): See Scenario C below.

Scenario B: "I isolated a product, but it's the benzyl alcohol (Direct Reduction)."

Diagnosis: You likely used NaBH₄ in a "one-pot" method without pre-forming the imine, or the imine formation was too slow (see Scenario A). The hydride attacked the aldehyde faster than the amine could. The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .

  • Why? STAB is sterically crowded and electron-deficient. It reacts negligibly with neutral aldehydes but rapidly with protonated iminium ions.

Protocol: The STAB "Gold Standard"

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF.[2][3][4] Avoid MeOH (it reacts with STAB).

  • Mix: 1.0 equiv Aldehyde + 1.1 equiv Amine.

  • Reagent: Add 1.4 equiv STAB.

  • Catalyst: Add 1.0 equiv Acetic Acid (AcOH).

    • Mechanism:[5][6][7][8] AcOH protonates the imine to the iminium ion, which is the species STAB reduces.

  • Time: Stir 2–16 hours at RT.

Scenario C: "My workup is a white emulsion/goo that won't separate."

Diagnosis: This is the "Titanium Trap" or "Boron Chelation."

  • Titanium: Hydrolysis of Ti(OiPr)₄ produces TiO₂, a fine white precipitate that creates stubborn emulsions.

  • Boron: Phenols chelate boron species, making the product water-soluble or "sticky."

The Fix: Specialized Quenching Protocols. Do not just add water/brine.

Option 1: For Titanium Reactions (The Ammonia Method)

  • Pour the reaction mixture into 2M aqueous Ammonia (NH₄OH) .

  • Stir vigorously for 15 minutes.

  • Result: The Titanium precipitates as a filterable solid, and the amine is kept free-based. Filter through Celite, then extract with DCM.

Option 2: For STAB/Boron Reactions (The Oxidative/Acidic Break)

  • Acidic Hydrolysis: Quench with 1M HCl. Stir 30 mins (breaks the N-B or O-B bonds). Neutralize with solid NaHCO₃ to pH 8 (isoelectric point consideration) before extraction.

  • Rochelle's Salt: If using Aluminum or stubborn Boron reagents, stir with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution for 1 hour.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Reaction Failed CheckTLC Check TLC/LCMS: What is the major spot? Start->CheckTLC Result1 Starting Material (Aldehyde) Persists CheckTLC->Result1 Result2 Benzyl Alcohol (Side Product) CheckTLC->Result2 Result3 Product formed but Low Recovery/Emulsion CheckTLC->Result3 Action1 Imine formation stalled. Switch to Ti(OiPr)4 protocol. Result1->Action1 Action2 Reductant too aggressive. Switch to STAB + AcOH. Result2->Action2 Action3 Zwitterion/Chelation issue. Adjust Workup. Result3->Action3 WorkupDetail 1. Use 2M NH4OH quench (if Ti) 2. Check pH (Isoelectric point) 3. Salt out with NaCl Action3->WorkupDetail

Caption: Fig 2. Decision tree for diagnosing reaction failures based on crude analysis.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8][10][14][15] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[8] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-[(Cyclopropylamino)methyl]phenol

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-[(Cyclopropylamino)methyl]phenol. As a critical intermediate or active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-[(Cyclopropylamino)methyl]phenol. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for safety and efficacy in drug development. We will explore the scientific rationale behind various experimental choices, compare alternative analytical approaches with supporting data, and provide detailed protocols grounded in established regulatory frameworks.

Introduction: The Analytical Challenge

3-[(Cyclopropylamino)methyl]phenol is a molecule characterized by its amphoteric nature, possessing a weakly acidic phenolic hydroxyl group and a basic secondary amine. This duality, combined with a moderately polar structure, presents a unique challenge for chromatographic separation. The primary goal of a purity method is to resolve the main compound from all potential impurities, which may include starting materials, intermediates, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide focuses on Reversed-Phase HPLC (RP-HPLC), the most common mode of separation, and compares various stationary and mobile phase strategies to develop a robust, specific, and efficient purity method.

A Systematic Approach to Method Development

Effective HPLC method development is a systematic process, not a trial-and-error exercise. The workflow begins with understanding the analyte's physicochemical properties and culminates in a validated method fit for its intended purpose, as outlined by guidelines from the International Council for Harmonisation (ICH).[2][3][4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, UV spectra) ATP Define Analytical Target Profile (ATP) [ICH Q14] Analyte->ATP informs ColumnScreen Stationary Phase Screening (C18, Phenyl, etc.) ATP->ColumnScreen MobilePhaseScreen Mobile Phase Screening (pH, Organic Modifier) Optimization Parameter Optimization (Gradient, Flow Rate, Temperature) MobilePhaseScreen->Optimization Validation Method Validation [ICH Q2(R2)] Optimization->Validation leads to

Caption: Systematic workflow for HPLC method development.

Comparison of Stationary Phases (Columns)

The choice of stationary phase is the most critical factor for achieving selectivity. We compared three common reversed-phase columns to separate 3-[(Cyclopropylamino)methyl]phenol from two hypothetical impurities: Impurity A (a more polar, earlier-eluting starting material) and Impurity B (a less polar, later-eluting by-product).

Experimental Protocol: Stationary Phase Screening
  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient: 10% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 278 nm.[5][6]

  • Injection Volume: 5 µL.

  • Columns Evaluated:

    • Standard C18 (e.g., Waters Sunfire™ C18, 4.6 x 150 mm, 5 µm)[7]

    • Polar-Endcapped C18 (e.g., Agilent Zorbax SB-Aq)

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)

Results and Discussion

The performance of each column was evaluated based on resolution (Rs), peak asymmetry (tailing factor, Tf), and overall efficiency (theoretical plates, N).

Stationary PhaseAnalyte RT (min)Resolution (Analyte/Impurity A)Resolution (Analyte/Impurity B)Tailing Factor (Analyte)Theoretical Plates (N)Scientific Rationale & Insights
Standard C18 8.522.12.51.78,500Provides good hydrophobic retention. However, the basic amine interacts with residual acidic silanols on the silica surface, causing significant peak tailing (Tf > 1.5).
Polar-Endcapped C18 8.352.32.61.211,200The polar end-capping shields the silanols, drastically improving peak shape for the basic analyte.[8] This is a superior choice over standard C18 for basic compounds.
Phenyl-Hexyl 9.153.53.11.112,500Offers alternative selectivity via π-π interactions between the phenyl ring in the stationary phase and the analyte's aromatic ring. This resulted in the best resolution for both impurities and excellent peak symmetry.

Impact of Mobile Phase pH: A Critical Parameter

For an ionizable compound like 3-[(Cyclopropylamino)methyl]phenol, mobile phase pH is a powerful tool to manipulate retention and selectivity. The charge state of both the acidic phenol (pKa ~10) and the basic amine (pKa ~9) can be altered to optimize the chromatography.

Experimental Protocol: pH Screening
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A:

    • Low pH: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Neutral pH: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

    • High pH: 10 mM Ammonium Formate in Water, adjusted to pH 10.0 with Ammonia

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 70% B over 15 minutes.

  • Other conditions: Same as the stationary phase screening.

ph_decision_tree cluster_ph cluster_outcome start Analyte has acidic and/or basic groups? low_ph Low pH (2-3) (e.g., Formic Acid) - Basic groups are charged (+) - Acidic groups are neutral start->low_ph Yes mid_ph Mid pH (6-8) (e.g., Phosphate/Acetate) - Potential zwitterions - Can be complex start->mid_ph Yes high_ph High pH (9-11) (e.g., Ammonia/Borate) - Basic groups are neutral - Acidic groups are charged (-) start->high_ph Yes outcome1 Good for polar bases, may reduce retention. low_ph->outcome1 outcome2 Can improve retention but requires careful control. mid_ph->outcome2 outcome3 Increases retention of bases, requires pH-stable column. high_ph->outcome3

Caption: Decision tree for mobile phase pH selection.

Results and Discussion

The choice of pH significantly altered the chromatographic behavior.

Mobile Phase pHAnalyte Charge State (Approx.)Analyte RT (min)Tailing Factor (Tf)Scientific Rationale & Insights
Low pH (≈ 2.7) Phenol: NeutralAmine: Positive (R-NH₂⁺-C)9.151.1The protonated amine is highly polar, but good retention is achieved on the Phenyl-Hexyl column. Peak shape is excellent. This is a robust and MS-compatible condition.
Neutral pH (≈ 6.8) Phenol: NeutralAmine: Positive (R-NH₂⁺-C)9.881.4Retention increases slightly. However, operating near the pKa of buffers can reduce method robustness. Peak shape shows slight degradation compared to low pH.
High pH (≈ 10.0) Phenol: Negative (Ar-O⁻)Amine: Neutral (R-NH-C)11.201.2The amine is neutralized, significantly increasing its hydrophobicity and retention time.[9] The phenolic group is now charged. This condition provides strong retention but requires a specialized pH-stable column to prevent silica dissolution.

Recommended Purity Method and Next Steps

Based on the comparative data, the following method is recommended for the purity analysis of 3-[(Cyclopropylamino)methyl]phenol.

Optimized HPLC Method
ParameterRecommended Condition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm or smaller for UHPLC)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 20% B in 5 min, then 20% B to 65% B in 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 278 nm
Injection Volume 5 µL

This method provides excellent resolution of the main peak from potential polar and non-polar impurities with superior peak symmetry.

Method Validation Framework

Once developed, the analytical procedure must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[2][3][4][10][11] This process ensures the method is reliable, reproducible, and accurate.

ValidationWorkflow cluster_val ICH Q2(R2) Validation Parameters Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Variations in pH, Temp, etc.) Limits->Robustness end Validated Method for Routine Use Robustness->end start Finalized Method start->Specificity

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: PMC (PubMed Central) URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF Online URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species Source: National Center for Biotechnology Information URL: [Link]

  • Title: HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii Source: National Center for Biotechnology Information URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS Source: Journal of Hygienic Engineering and Design URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-[(Cyclopropylamino)methyl]phenol

Advanced Mass Spectrometry Guide: 3-[(Cyclopropylamino)methyl]phenol Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-[(Cyclopropylamino)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Mass Spectrometry Guide: 3-[(Cyclopropylamino)methyl]phenol

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-[(Cyclopropylamino)methyl]phenol (MW: 163.22 Da). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral interpretation to explore the mechanistic causality of ion formation. It compares this compound against its structural isomers (ortho/para) and aliphatic analogues, establishing a self-validating framework for identification in complex matrices.[1]

Structural Analysis & Ionization Physics

Compound Identity:

  • IUPAC Name: 3-[(Cyclopropylamino)methyl]phenol

  • Molecular Formula: C₁₀H₁₃NO

  • Exact Mass: 163.0997 Da

  • Core Pharmacophore: Meta-substituted phenol coupled with a secondary N-cyclopropylbenzylamine motif.

Ionization Behavior:

  • Electrospray Ionization (ESI+): Forms a stable protonated molecular ion

    
     at m/z 164.1 . The basic secondary amine serves as the primary protonation site.
    
  • Electron Ionization (EI, 70 eV): Produces a radical cation

    
     at m/z 163.1 . The fragmentation is driven by the competition between the ionization potential of the nitrogen lone pair and the aromatic system.
    

Mechanistic Fragmentation Pathways

The fragmentation of 3-[(Cyclopropylamino)methyl]phenol is governed by three dominant mechanisms:


-Cleavage , Benzylic Cleavage , and Cyclopropyl Ring Opening .
Pathway A: Amine-Directed -Cleavage (Dominant in EI)

In Electron Ionization, the ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (the benzylic bond).

  • Mechanism: The radical site on the nitrogen induces cleavage, expelling a stable 3-hydroxybenzyl radical.

  • Resulting Ion: The N-methylene-cyclopropanamine immonium ion .

  • Diagnostic Peak: m/z 70 (Base Peak in EI).

    • Calculation:

      
      .
      
Pathway B: Benzylic Cleavage (Inductive)

Alternatively, the charge can reside on the aromatic ring or transfer to the benzylic carbon, leading to the heterolytic cleavage of the C-N bond.

  • Mechanism: Loss of the neutral cyclopropylamine moiety.

  • Resulting Ion: 3-Hydroxybenzyl cation (often rearranging to a hydroxytropylium ion).

  • Diagnostic Peak: m/z 107 .

    • Significance: This peak confirms the phenolic core.

Pathway C: Cyclopropyl Ring Opening (Distal Fragmentation)

The high ring strain of the cyclopropyl group (~27.5 kcal/mol) makes it susceptible to ring opening and subsequent loss.

  • Mechanism: Radical-induced ring opening followed by alkene elimination (e.g., loss of

    
     or 
    
    
    
    ).
  • Diagnostic Peak: m/z 134 (Loss of ethyl radical from opened ring) or m/z 122 (Loss of allyl radical).

Comparative Analysis: Isomer Differentiation

Differentiation of regioisomers (Ortho vs. Meta vs. Para) is the most critical analytical challenge.

Table 1: Diagnostic Comparison of Isomers

Feature3-Isomer (Meta) (Target)2-Isomer (Ortho) (Alternative)4-Isomer (Para) (Alternative)
Base Peak (EI) m/z 70 (

-cleavage)
m/z 70 or m/z 107 m/z 70
Ortho Effect Absent Present (Loss of

or

)
Absent
m/z 145/146 Low abundanceElevated (Loss of

/

via cyclic transition state)
Low abundance
m/z 107 Intensity ModerateHigh (Facilitated by H-bonding)Moderate
Retention Time (RP-LC) IntermediateUsually Late (Intramolecular H-bond reduces polarity)Early (Most polar)

Differentiation Strategy:

  • The Ortho-Effect: The 2-isomer allows for a 6-membered transition state between the phenolic -OH and the amine nitrogen. This facilitates the direct loss of water (

    
    , m/z 145) or ammonia (
    
    
    
    , m/z 146).
  • Meta vs. Para: These are difficult to distinguish by MS alone.[2][3] The 3-isomer (Meta) is best identified by combining the m/z 70 base peak with chromatographic retention time relative to standards.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the protonated molecule


 (ESI mode) and Radical Cation (EI mode).

FragmentationPathways M_Protonated [M+H]+ Precursor m/z 164 (Protonated Amine) Frag_107 Hydroxybenzyl Cation [C7H7O]+ m/z 107 M_Protonated->Frag_107 Heterolytic Cleavage (Neutral Loss of Cyclopropylamine) Frag_41 Cyclopropyl Cation [C3H5]+ m/z 41 M_Protonated->Frag_41 Ring Cleavage M_Radical [M]+. Radical Cation m/z 163 (N-centered Radical) Frag_70 Immonium Ion [CH2=NH-C3H5]+ m/z 70 (Base Peak - EI) M_Radical->Frag_70 Alpha-Cleavage (Loss of Hydroxyphenyl radical) M_Radical->Frag_107 Benzylic Cleavage (Loss of Cyclopropylamine radical) Frag_146 [M-NH3]+. (Ortho-Effect Only) m/z 146 Ortho_Note Ortho-Isomer Specific Pathway Ortho_Note->Frag_146

Figure 1: Competitive fragmentation pathways for 3-[(Cyclopropylamino)methyl]phenol. Note the dominance of m/z 70 in radical-initiated fragmentation (EI) versus m/z 107 in charge-driven fragmentation (ESI).

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are designed to be self-validating.

Protocol A: ESI-MS/MS Direct Infusion (Structure Verification)
  • Objective: Confirm molecular weight and generate diagnostic fragments (m/z 107).

  • Preparation: Dissolve 0.1 mg of compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Instrument Settings:

    • Mode: Positive Ion ESI.[2][4]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Promotes in-source fragmentation to observe m/z 107).

  • Validation Check: The spectrum must show

    
     at 164.1. Increasing collision energy (CID) from 10 to 40 eV should deplete m/z 164 and increase m/z 107 proportionally.
    
Protocol B: GC-MS Analysis (Isomer Differentiation)
  • Objective: Distinguish Meta isomer from Ortho/Para using retention time and m/z 70/107 ratios.

  • Derivatization (Optional but Recommended): Silylation with MSTFA to cap the phenol -OH. This improves peak shape and shifts the molecular ion to m/z 235 (

    
    ), making the fragmentation pattern more distinct.
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Temperature Program: 60°C (1 min) -> 20°C/min -> 300°C.

  • Validation Check: The underivatized Meta isomer should elute between the Ortho (early/late depending on column polarity) and Para isomers. The base peak must be m/z 70.

References

  • NIST Mass Spectrometry Data Center. Phenol and Benzylamine Derivative Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2010). Differentiation of Isomeric Hydroxybenzylamines by Mass Spectrometry. Journal of Mass Spectrometry.[2] (Source for Ortho-effect mechanisms).[6][7]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Available at: [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 3-[(Cyclopropylamino)methyl]phenol

This guide details the infrared (IR) spectroscopic profile of 3-[(Cyclopropylamino)methyl]phenol , a secondary amine intermediate often encountered in the synthesis of central nervous system (CNS) active agents. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic profile of 3-[(Cyclopropylamino)methyl]phenol , a secondary amine intermediate often encountered in the synthesis of central nervous system (CNS) active agents. This document is structured to assist analytical scientists in validating product identity and purity against common precursors and structural analogs.

Technical Overview & Structural Analysis

Target Molecule: 3-[(Cyclopropylamino)methyl]phenol Molecular Formula: C₁₀H₁₃NO Key Functional Groups:

  • Phenolic Hydroxyl (-OH): A strong hydrogen-bond donor/acceptor.

  • Secondary Amine (-NH-): The critical linkage, differentiating it from tertiary amine impurities.

  • Cyclopropyl Ring: A strained carbocycle with unique C-H stretching frequencies.

  • Meta-Substituted Aromatic Ring: 1,3-substitution pattern.

Theoretical IR Profile & Band Assignments

The IR spectrum of this compound is dominated by the interplay between the phenolic O-H and the amine N-H. The most diagnostic feature is the cyclopropyl C-H stretch , which appears in a region typically reserved for alkenes or aromatics but with a distinct profile.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Phenol (-OH) O-H Stretch3200–3550Broad, StrongHeavily influenced by H-bonding. Often obscures the N-H stretch.
Cyclopropyl Ring C-H Stretch3000–3100 MediumCritical Identifier. Higher frequency than alkyl C-H (<3000) due to ring strain (hybridization > sp³).
Aromatic Ring C=C Stretch1580–1600, 1450–1500StrongCharacteristic "breathing" of the benzene ring.
Secondary Amine N-H Bend1550–1650Weak/MediumOften overlaps with aromatic C=C.
C-N Bond C-N Stretch1180–1360MediumDifferentiates from the aldehyde precursor (which lacks this).
Cyclopropyl Ring Ring Deformation1010–1030 Medium/StrongThe "Cyclopropyl Breathing" mode. A key fingerprint band.[1]
Aromatic Ring C-H Out-of-Plane690–710, 750–800StrongConfirms meta-substitution (1,3-disubstituted benzene).

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common synthetic precursor (3-Hydroxybenzaldehyde) and a potential impurity (Cyclopropylamine).

Scenario A: Reaction Monitoring (Reductive Amination)

Objective: Confirm conversion of aldehyde to amine.

  • Precursor: 3-Hydroxybenzaldehyde [2]

  • Target: 3-[(Cyclopropylamino)methyl]phenol

FeaturePrecursor (Aldehyde)Target (Product)Analytical Conclusion
1680–1700 cm⁻¹ Strong C=O Stretch Absent Disappearance confirms reduction of the carbonyl.
2700–2850 cm⁻¹ Fermi Doublet (C-H) Absent Loss of the aldehyde C-H stretch doublet is a primary confirmation.
3000–3100 cm⁻¹ Weak (Aromatic C-H only)Enhanced Appearance of Cyclopropyl C-H adds intensity here.
3300–3500 cm⁻¹ Broad O-HBroad O-H + N-HN-H is subtle; rely on the loss of C=O for confirmation.
Scenario B: Impurity Profiling

Objective: Detect residual starting material (Cyclopropylamine).

  • Impurity: Cyclopropylamine (Primary Amine)

  • Target: Secondary Amine

FeatureImpurity (Primary Amine)Target (Secondary Amine)Analytical Conclusion
N-H Stretch Doublet (~3300 & 3370 cm⁻¹)Singlet (~3300 cm⁻¹)Primary amines show symmetric and asymmetric stretches.[3]
N-H Scissoring Strong Band (~1600 cm⁻¹)Weak/AbsentThe "scissoring" mode is specific to primary amines (-NH₂).
Volatility High (Boiling Point ~50°C)Low (Solid/Oil)Residual solvent peaks in film vs. bulk material.

Experimental Protocol: Self-Validating FTIR Method

Objective: To obtain a spectrum with sufficient resolution to distinguish the cyclopropyl C-H stretch from the aromatic C-H stretch.

Methodology:

  • Sample Preparation (Solid/Oil):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: Phenolic amines are prone to moisture absorption (hygroscopic). ATR minimizes atmospheric water interference compared to KBr pellets.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000–600 cm⁻¹.

  • Validation Step (The "Internal Standard" Check):

    • Normalize the spectrum against the Aromatic C=C stretch at ~1590 cm⁻¹ .

    • Pass Criteria: The ratio of the Cyclopropyl Ring Deformation (~1020 cm⁻¹) to the Aromatic C=C (~1590 cm⁻¹) should be consistent across batches. A drop in this ratio suggests loss of the cyclopropyl group (ring opening).

Visualization of Analytical Workflow

The following diagrams illustrate the structural vibrational modes and the decision logic for quality control.

IR_Analysis cluster_structure Vibrational Modes of 3-[(Cyclopropylamino)methyl]phenol cluster_logic QC Decision Matrix Struct Target Molecule (C10H13NO) OH Phenolic O-H (3200-3550 cm⁻¹) Broad, H-bonded Struct->OH Cyc Cyclopropyl C-H (3000-3100 cm⁻¹) High Tension Stretch Struct->Cyc Ring Aromatic C=C (1580-1600 cm⁻¹) Reference Peak Struct->Ring Def Cyclopropyl Breathing (~1020 cm⁻¹) Fingerprint ID Struct->Def Input Raw Spectrum Check1 Check 1700 cm⁻¹ (Carbonyl Region) Input->Check1 Check2 Check 3300 cm⁻¹ (Amine Region) Check1->Check2 Peak Absent Fail_Ald FAIL: Residual Aldehyde Check1->Fail_Ald Peak Present Pass PASS: Product Confirmed Check2->Pass Singlet N-H Fail_Ring FAIL: Ring Opening Check2->Fail_Ring Loss of ~1020 cm⁻¹

Figure 1: Left: Key vibrational modes contributing to the IR spectrum. Right: Logic flow for Quality Control (QC) analysis.

Summary of Characteristic Peaks (QC Reference)

Region (cm⁻¹)AssignmentExpected AppearanceQC Check
3200–3500 O-H & N-H StretchBroad band with a shoulderConfirm presence (Identity).
3000–3100 Cyclopropyl C-HSharp, medium intensityDifferentiates from aliphatic chains.
2800–3000 Alkyl C-H (CH₂)Multiple peaksStandard hydrocarbon backbone.
1680–1700 C=O StretchABSENT Critical Purity Check (<0.5%).
1580–1600 Aromatic C=CStrong, SharpInternal intensity reference.
1010–1030 Cyclopropyl RingMedium, SharpConfirms ring integrity.
750–800 Aromatic OOPStrongConfirms meta-substitution.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Cyclopropylamine. National Institute of Standards and Technology (NIST).[4][5][6] Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Amines and Phenols. Retrieved from [Link]

  • Eggers, D. F., et al. (1967). Vibrational Spectrum of Cyclopropene and Derivatives. The Journal of Chemical Physics, 47, 3.
  • Doc Brown's Chemistry. (n.d.). Interpretation of the Infrared Spectrum of Phenol. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Cyclopropyl vs. Isopropyl Aminomethylphenols

Executive Summary: The Stability Trade-Off In the optimization of aminomethylphenol pharmacophores (Mannich bases), the choice between a cyclopropyl and an isopropyl substituent on the amine is a critical decision point...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Trade-Off

In the optimization of aminomethylphenol pharmacophores (Mannich bases), the choice between a cyclopropyl and an isopropyl substituent on the amine is a critical decision point that governs the molecule's developability.

This guide objectively compares these two motifs. While often treated as bioisosteres, they exhibit divergent stability profiles:

  • Isopropyl Aminomethylphenols: Exhibit superior chemical stability against retro-Mannich degradation due to steric bulk and higher basicity. However, they are metabolically vulnerable to rapid CYP450-mediated

    
    -dealkylation.
    
  • Cyclopropyl Aminomethylphenols: Offer superior resistance to oxidative

    
    -dealkylation (metabolic stability) but introduce significant risks of chemical instability  (faster quinone methide formation) and mechanism-based inactivation (MBI)  of CYP enzymes via radical ring-opening.
    
Chemical Stability: Retro-Mannich & Quinone Methide Formation

Aminomethylphenols are inherently labile, existing in equilibrium with their dissociation products (phenol, formaldehyde, amine) or reactive quinone methides (QMs). The substituent on the nitrogen significantly dictates the position and rate of this equilibrium.

2.1 The Mechanistic Divergence

The degradation is driven by the elimination of the amine to generate a Quinone Methide (QM), a potent electrophile capable of alkylating off-target proteins (toxicity).

  • Isopropyl Group (The Stabilizer):

    • Steric Effect: The isopropyl group (

      
      ) provides steric shielding to the benzylic carbon, retarding nucleophilic attack (water/glutathione) and slowing the retro-Mannich kinetics.
      
    • Electronic Effect (Basicity): Isopropylamine (

      
      ) is more basic than cyclopropylamine (
      
      
      
      ). In the protonated state (ammonium), the isopropyl derivative is tightly bound. In the neutral state, the isopropylamine is a poorer leaving group compared to the less basic cyclopropylamine.
    • Result: Higher hydrolytic stability at physiological pH.

  • Cyclopropyl Group (The Destabilizer):

    • Leaving Group Ability: Due to the higher

      
      -character of the nitrogen lone pair (induced by the strained ring), cyclopropylamine is less basic and a better leaving group. This accelerates the elimination step to form the QM.
      
    • Strain Release: Relief of steric strain upon dissociation is minimal, but the electronic push facilitates C-N bond cleavage.

    • Result: Prone to hydrolysis and rapid QM formation in aqueous solution, particularly at non-neutral pH.

2.2 Visualization of Degradation Pathway

ChemicalStability cluster_0 Substituent Effect on k_elim Parent Aminomethylphenol (Mannich Base) TS Transition State (C-N Cleavage) Parent->TS Rate Limiting Step (k_elim) QM Quinone Methide (Reactive Electrophile) TS->QM Fast Amine Free Amine (Leaving Group) TS->Amine Adduct Protein/GSH Adduct (Toxicity) QM->Adduct + Nucleophile (Nu:) Note1 Isopropyl: Slower k_elim (Steric bulk + High pKa) Note2 Cyclopropyl: Faster k_elim (Better LG + Electronic effect)

Caption: Comparative degradation pathway showing the acceleration of Quinone Methide formation by cyclopropyl substituents due to enhanced leaving group ability.

Metabolic Stability: CYP450 Interactions

The metabolic fate of these two groups represents a classic medicinal chemistry trade-off between clearance and toxicity.

3.1 Isopropyl: The "Soft Spot"
  • Mechanism: Hydrogen Atom Transfer (HAT).[1]

  • Pathway: CYP450 enzymes (typically CYP2D6 or CYP3A4) abstract the tertiary methine hydrogen (

    
    -carbon), leading to a carbinolamine intermediate which collapses to release acetone and the dealkylated primary amine.
    
  • Outcome: High intrinsic clearance (

    
    ), short half-life (
    
    
    
    ), but generally non-toxic metabolites.
3.2 Cyclopropyl: The "Suicide Trap"
  • Mechanism: Single Electron Transfer (SET).

  • Pathway: The cyclopropyl C-H bonds are strong (

    
     kcal/mol), resisting HAT. Instead, the CYP heme iron oxidizes the nitrogen lone pair (SET), forming an aminium radical cation.
    
  • Ring Opening: The radical cation triggers rapid fragmentation of the cyclopropane ring, generating a carbon-centered radical.

  • Mechanism-Based Inactivation (MBI): This radical covalently binds to the CYP heme porphyrin, irreversibly inactivating the enzyme.

  • Outcome: Low clearance (appears stable) but high risk of Drug-Drug Interactions (DDIs) and hepatotoxicity.

3.3 Visualization of Metabolic Divergence

MetabolicPathways Substrate_Iso N-Isopropyl Analog CYP CYP450 Enzyme (Fe-O)3+ Substrate_Iso->CYP Substrate_Cyc N-Cyclopropyl Analog Substrate_Cyc->CYP HAT H-Atom Abstraction (HAT) CYP->HAT Isopropyl Path SET Single Electron Transfer (SET) CYP->SET Cyclopropyl Path Radical_Iso C-Centered Radical (Stable) HAT->Radical_Iso Radical_Cyc N-Radical Cation (Unstable) SET->Radical_Cyc Dealk N-Dealkylation (High Clearance) Radical_Iso->Dealk RingOpen Ring Opening (Carbon Radical) Radical_Cyc->RingOpen Inact Heme Adduct (Suicide Inhibition) RingOpen->Inact

Caption: Divergent metabolic pathways: Isopropyl undergoes clearance via dealkylation, while cyclopropyl triggers mechanism-based inactivation (suicide inhibition).

Comparative Data Summary
FeatureN-Isopropyl AminomethylphenolN-Cyclopropyl Aminomethylphenol
Chemical Stability (

pH 7.4)
High (>24h typically)Moderate/Low (Risk of hydrolysis)
pKa (Conjugate Acid) ~10.6 (Highly protonated)~8.7–9.0 (More free base available)
Major Metabolic Route

-Dealkylation (CYP mediated)
Ring Oxidation / MBI
CYP Inhibition Risk Low (Competitive inhibition)High (Time-Dependent Inhibition)
Quinone Methide Risk Moderate (Slow formation)High (Fast formation due to LG ability)
Conformational Rigidity Flexible (Rotatable bonds)Rigid (Bisected conformation preferred)
Experimental Protocols

To validate these properties in your specific scaffold, use the following self-validating protocols.

Protocol A: Chemical Stability & QM Trapping Assay

Objective: Quantify the rate of retro-Mannich degradation and Quinone Methide formation.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Tris buffer (pH 8.5) to stress the equilibrium.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (500-fold excess). GSH acts as a surrogate nucleophile to trap any transient QM.

  • Sampling: Aliquot at t=0, 1, 4, 8, and 24 hours. Quench with cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of Parent.

    • Monitor: Appearance of GSH-Adduct (

      
      ).
      
  • Validation Criteria: If GSH-Adduct AUC > 1% of Parent AUC at t=4h, the compound is chemically unstable via QM formation.

Protocol B: Mechanism-Based Inhibition (MBI) Assessment

Objective: Determine if the cyclopropyl moiety is causing suicide inhibition of CYP450.[2]

  • System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Pre-Incubation (The Inactivation Step):

    • Incubate Test Compound (10 µM) with HLM and NADPH for varying times (0, 5, 10, 20, 30 min).

    • Control: Incubate without NADPH (to rule out chemical instability).

  • Dilution (The Activity Check):

    • Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a standard CYP probe substrate (e.g., Testosterone for CYP3A4 or Dextromethorphan for CYP2D6).

  • Measurement: Measure the formation of the probe metabolite (e.g., 6

    
    -hydroxytestosterone).
    
  • Calculation: Plot % Remaining Activity vs. Pre-incubation Time.

  • Interpretation:

    • Isopropyl: Activity should remain constant (slope

      
       0) or show reversible inhibition only.
      
    • Cyclopropyl: A time-dependent decrease in activity indicates MBI (

      
       determination required).
      
References
  • Metabolic Activ

    • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference[3][4]

    • Source: Frontiers in Chemistry (2017)
    • URL:[Link]

  • Chemical Stability of Aminomethylphenols

    • Title: Formation and Stability of Simple Quinone Methides
    • Source: Journal of the American Chemical Society[2]

    • URL:[Link]

  • Cyclopropyl vs Isopropyl Lipophilicity and Bioisosterism

    • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups[5]

    • Source: Beilstein Journal of Organic Chemistry (2020)
    • URL:[Link]

  • Degrad

    • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine[6]

    • Source: Journal of Pharmaceutical Sciences (2019)[6]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(Cyclopropylamino)methyl]phenol

The following technical guide is structured to serve as the primary operational safety reference for 3-[(Cyclopropylamino)methyl]phenol . As a Senior Application Scientist, I have synthesized this protocol based on the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as the primary operational safety reference for 3-[(Cyclopropylamino)methyl]phenol .

As a Senior Application Scientist, I have synthesized this protocol based on the synergistic hazards of its functional groups: the systemic toxicity of the phenol moiety and the caustic alkalinity of the secondary amine . This compound must be treated as a Class 1B Corrosive and a Systemic Toxin .

Risk Assessment & Hazard Identification

The Silent Threat: This molecule combines a phenolic core with a cyclopropyl-amine side chain.

  • Phenol Moiety: Acts as a local anesthetic. Crucial Warning: Skin contact may cause "painless burns." You may not feel the injury until necrosis has set in. Rapid transdermal absorption can lead to systemic collapse (kidney/CNS failure) .

  • Amine Moiety: Increases lipophilicity and alkalinity, potentially accelerating skin penetration and causing immediate respiratory irritation if aerosolized.

Hazard CategoryClassificationSignal WordH-Statement
Skin Corrosion Category 1BDANGER H314: Causes severe skin burns and eye damage.[1][2]
Acute Toxicity Category 3 (Oral/Dermal)DANGER H301+H311: Toxic if swallowed or in contact with skin.[2][3]
Eye Damage Category 1DANGER H318: Causes serious eye damage.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with phenolic amines. The following PPE matrix is a self-validating barrier system.

Hand Protection Protocol
  • Primary Layer (Inner): Nitrile (4 mil) – Acts as a sacrificial layer.

  • Secondary Layer (Outer): Butyl Rubber (0.7 mm) or Silver Shield/4H® (Laminate) .

    • Rationale: Phenols degrade nitrile. Butyl rubber provides >480 min breakthrough time against phenols and amines .

  • Validation Step: Inflate the outer glove with air and submerge in water to check for pinholes before donning.

Eye & Face Protection[2][4][5][6][7]
  • Requirement: ANSI Z87.1+ Chemical Splash Goggles AND a Face Shield (8-inch minimum).

  • Why: Goggles seal the eyes from vapors; the shield protects the neck and chin from corrosive splashes which can be fatal near the jugular vein.

Respiratory Protection[2][4][5][7]
  • Solid State: N100/P100 Particulate Respirator.

  • Solution/Oil: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: While amines are alkaline, OV/AG cartridges often cover basic vapors; verify with the specific cartridge manufacturer (e.g., 3M 6003).

Operational Protocol: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound.

SafeHandling Start Storage Retrieval Check PPE Validation (Glove Inflation Test) Start->Check Inspect Container Check->Start Fail (Replace PPE) Weigh Weighing (Static-Free Zone) Check->Weigh Pass Solubilize Solubilization (Exothermic Check) Weigh->Solubilize Slow Addition React Reaction Setup Solubilize->React Inert Atmosphere Waste Quench & Dispose React->Waste Complete

Figure 1: Operational workflow emphasizing the PPE Validation gate before chemical exposure.

Step-by-Step Procedure
Phase A: Preparation
  • Engineering Control: Work exclusively in a certified chemical fume hood.

  • Decontamination Prep: Prepare a "Phenol Decon Kit" nearby:

    • Polyethylene Glycol 300 or 400 (PEG-300/400). Water is ineffective for initial phenol cleaning; PEG solubilizes phenol to remove it from skin.

    • Absorbent pads.

Phase B: Weighing & Transfer
  • Static Control: Use an anti-static gun if the compound is a dry powder. Amines can be hygroscopic and sticky.

  • Weighing: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance.

  • Solubilization: If dissolving in acid (e.g., HCl), expect an exotherm (Amine neutralization). If dissolving in organic solvent, add solvent slowly to prevent splashing.

Phase C: Reaction Monitoring
  • TLC/Sampling: Dip capillaries using forceps. Never lean into the hood.

  • Spill Management:

    • Minor Spill: Cover with solid sodium bicarbonate (to neutralize acid salts) or vermiculite.

    • Skin Contact:IMMEDIATELY wipe with PEG-400 soaked gauze, then rinse with water for 15 minutes.

Disposal Strategy

This compound is a Mixed Hazard (Toxic + Corrosive).

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper, weighing boats.Double-bag in heavy-duty polyethylene bags. Label "Toxic/Corrosive Solids."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Basic Organic Waste" container. DO NOT mix with oxidizers (e.g., Nitric Acid) to prevent violent reaction.
Quenching Residual material on glassware.Rinse with dilute acetic acid (5%) to neutralize the amine, then acetone, then water. Collect all rinses.

References

  • Wikipedia . Phenol - Toxicity and Handling. Retrieved from

  • AMG Medical . Chemical Resistance Guide for Gloves. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Phenol. Retrieved from

Sources

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